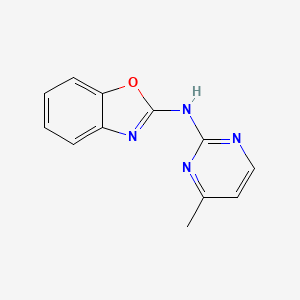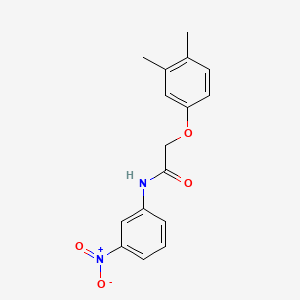
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide, also known as DNAA, is a chemical compound that has recently gained attention in the field of scientific research. DNAA is a small molecule that has been found to have potential therapeutic applications in the treatment of various diseases.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can result in the inhibition of cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been found to have antioxidant properties and can reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its high yield and purity. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method, and the resulting product is of high purity. Another advantage is its potential therapeutic applications in the treatment of various diseases. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to improve its solubility and bioavailability to make it more suitable for in vivo studies. Additionally, the potential use of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide as a drug delivery system for other compounds should be explored. Overall, the research on 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide holds promise for the development of novel therapeutics for various diseases.
合成方法
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method. The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to obtain 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. The yield of this synthesis method is high, and the purity of the product is also good.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-6-7-15(8-12(11)2)22-10-16(19)17-13-4-3-5-14(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUPMXBYQTLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

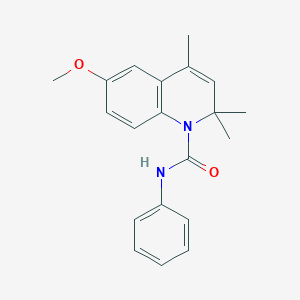
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
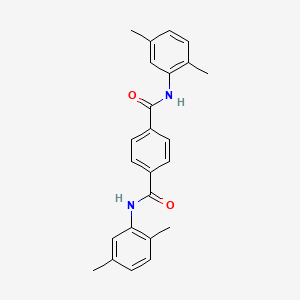
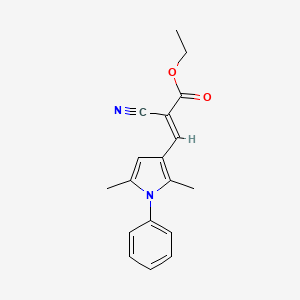
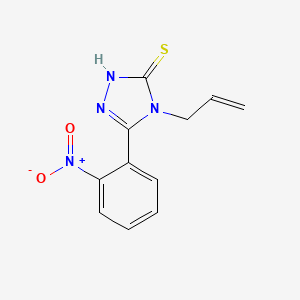

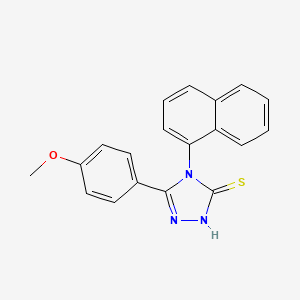
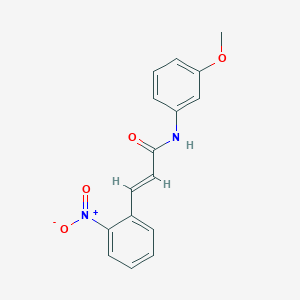
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
